molecular formula C15H18N4OS2 B2877217 2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-69-4

2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2877217
CAS No.: 886904-69-4
M. Wt: 334.46
InChI Key: WNPLWNGYHAKKPJ-UHFFFAOYSA-N
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Description

The compound “2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It has a molecular formula of C15H18N4OS2 and a molecular weight of 334.46. The molecule contains several functional groups including a pyrrolidine ring, a thiophene ring, a thiazole ring, and a triazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule . The thiophene and thiazole rings are sulfur-containing heterocycles, and the triazole ring is a nitrogen-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring in the molecule can undergo various reactions due to its sp3 hybridization . The thiophene and thiazole rings can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring can influence the physicochemical parameters of the molecule .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial and antifungal properties. For instance, compounds synthesized from similar frameworks have been screened for their ability to inhibit the growth of various bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013); (Suresh, Lavanya, & Rao, 2016).

Antioxidant Properties

Some thiazolo[3,2-b][1,2,4]triazole derivatives have been evaluated for their antioxidant properties, showing potential for protecting against oxidative stress. This could imply the use of such compounds in research focused on mitigating oxidative damage within biological systems (Aktay, Tozkoparan, & Ertan, 2005).

Synthetic Chemistry Applications

Compounds within the thiazolo[3,2-b][1,2,4]triazole family are also of interest in synthetic chemistry for the creation of complex molecules with potential biological activities. Their synthesis often involves multicomponent reactions that allow for the efficient assembly of highly functionalized heterocycles, which could be leveraged in drug discovery and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Potential in Drug Discovery

While direct information on the pharmacological uses of 2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol was not found, related compounds have been assessed for various biological activities, including anticancer, antimicrobial, and antioxidant effects. This suggests that such a compound could be of interest in the early stages of drug development, particularly in the screening for new therapeutic agents with specific biological targets (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).

Properties

IUPAC Name

2-ethyl-5-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-2-11-16-15-19(17-11)14(20)13(22-15)12(10-6-5-9-21-10)18-7-3-4-8-18/h5-6,9,12,20H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPLWNGYHAKKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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